8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline

Cyclic voltammetry Nitro anion radical Reduction mechanism

8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline (PubChem CID 3775159; molecular formula C₁₄H₉N₅O₂; exact mass 279.0756 Da) is a nitro-substituted member of the 5,12-dihydroquinoxalino[2,3-b]quinoxaline class, a fused tetracyclic heteroaromatic system. The compound bears a nitro group at position 8 (IUPAC: 3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline) and possesses two N–H hydrogen bond donors, an XLogP3-AA of 2.6, and a rotatable bond count of zero, features that distinguish it from both the non-nitrated parent core and other mono-nitro quinoxaline isomers.

Molecular Formula C14H9N5O2
Molecular Weight 279.25 g/mol
Cat. No. B3984185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Molecular FormulaC14H9N5O2
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18)
InChIKeyCUMSYMBOSFWKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline – Structural Identity and Core Properties for Research Procurement


8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline (PubChem CID 3775159; molecular formula C₁₄H₉N₅O₂; exact mass 279.0756 Da) is a nitro-substituted member of the 5,12-dihydroquinoxalino[2,3-b]quinoxaline class, a fused tetracyclic heteroaromatic system [1]. The compound bears a nitro group at position 8 (IUPAC: 3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline) and possesses two N–H hydrogen bond donors, an XLogP3-AA of 2.6, and a rotatable bond count of zero, features that distinguish it from both the non-nitrated parent core and other mono-nitro quinoxaline isomers [1][2]. It has been investigated as part of a focused series of nitroquinoxaline (NQ) derivatives for their electrochemical reduction behaviour and potential antiprotozoal applications targeting Trypanosoma cruzi, the causative agent of Chagas disease [2].

Why 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs in Electrochemical or Antiprotozoal Studies


The presence, position, and electronic environment of the nitro substituent fundamentally control the compound's electrochemical reduction mechanism and the stability of the resulting nitro anion radical—the species believed to mediate antiprotozoal activity through redox cycling [1]. Within the NQ series reported by Aravena et al. (2010), compounds bearing a labile hydrogen (such as the N–H protons present in 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline) follow a distinct ECErev self-protonation reduction pathway, whereas NQ derivatives without labile hydrogen reduce via a simple Erev mechanism [1]. This mechanistic bifurcation means that two quinoxaline derivatives carrying a nitro group may exhibit profoundly different radical-generation profiles and, consequently, different biological redox behaviour. Furthermore, the rigid, fully fused tetracyclic scaffold with zero rotatable bonds confers conformational constraint absent in simpler nitroquinoxaline or nitroindazole alternatives, directly affecting ESR hyperfine coupling patterns and radical delocalization [1]. Generic substitution without matching the exact nitro position, hydrogen-bonding capacity, and core topology therefore risks altering both the electrochemical signature and the predicted pharmacodynamic profile.

Quantitative Differentiation Evidence for 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline Relative to Closest Analogs


Differential Electrochemical Reduction Mechanism: ECErev Self-Protonation vs. Simple Erev Pathway

Within the NQ (nitroquinoxaline) family, compounds possessing a labile hydrogen — including 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline (NQ-6) — exhibit an ECErev reduction mechanism involving self-protonation of the nitro group, whereas NQ derivatives lacking labile hydrogen (e.g., NQ-3) reduce via a simple Erev pathway generating the nitro anion radical directly from the neutral species [1]. Cyclic voltammetry in DMSO (0.1 M TBAP, Hg working electrode) shows that the ECErev group displays two cathodic waves: a first peak (EIc) corresponding to the generation of the nitro anion radical from the neutral form, followed by a second peak (EIIc) arising from reduction of the deprotonated species [1]. For the Erev-type NQ derivatives, a single well-defined couple near −1.26 V (vs. SCE) is observed. The Ipa/Ipc ratio for the second wave in ECErev compounds increases toward 1.0 upon addition of NaOH, confirming the proton-coupled nature of the process [1]. This mechanistic distinction directly impacts the pH-dependent stability and reactivity of the radical intermediate.

Cyclic voltammetry Nitro anion radical Reduction mechanism

ESR Hyperfine Pattern Classification: Distinctive Radical Delocalization Signature vs. Nitroindazole Counterparts

ESR spectroscopy of electrochemically generated nitro anion radicals reveals that the entire NQ series — including 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline — shares a common hyperfine pattern (Pattern 1) characterized by two nitrogen triplets (one from the nitro group N, one from the quinoxaline N1) and three or four proton doublets from the aromatic ring [1]. In contrast, the NI (5-nitroindazole) series exhibits two distinct patterns (Patterns 2 and 3) which differ in the number and assignment of proton hyperfine couplings, reflecting different unpaired-electron delocalization within the heterocyclic core [1]. The simulated spectrum for NQ-2 (representative of the NQ class) was reconstructed using well-defined hyperfine splitting constants — two N triplet couplings and four H doublet couplings — whereas NI-1 required three N triplets and three H doublets [1]. This difference in spin-density distribution is intrinsic to the quinoxaline vs. indazole scaffold and cannot be replicated by simple nitro-positional isomers.

Electron spin resonance Hyperfine coupling Radical delocalization

Low Oxygen Radical Absorbance Capacity (ORAC-FL): Non-Interference of Labile Hydrogen with Radical Generation

The ORAC-FL (Oxygen Radical Absorbance Capacity–Fluorescein) assay was applied to NQ compounds 1, 4, 5, and 6 alongside NI-1 to quantify their hydrogen-atom-donating ability [1]. All tested NQ derivatives, including 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline, displayed uniformly low antioxidant capacity, with ORAC-FL values close to the Trolox reference standard (tested across 0.5–2.0 mM Trolox equivalents) [1]. This low radical-scavenging activity is mechanistically significant: it demonstrates that the labile N–H hydrogen present in the target compound does not quench the therapeutically relevant nitro anion radical, thereby preserving its capacity to generate reactive oxygen species via redox cycling [1]. In contrast, nitrocompounds bearing thiosemicarbazone or semicarbazone side chains can exhibit higher hydrogen-atom-donating propensity, potentially antagonizing radical-mediated antiprotozoal mechanisms [1].

ORAC-FL assay Antioxidant capacity Free radical scavenging

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Conformational Rigidity vs. Parent Fluoflavine

Compared to the non-nitrated parent compound 5,12-dihydroquinoxalino[2,3-b]quinoxaline (fluoflavine, CAS 531-46-4), 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline introduces two key differentiating features [1][2]. First, it retains two hydrogen bond donors (N–H) but adds six hydrogen bond acceptors (versus four in fluoflavine), with the nitro group contributing to both acceptor count and polarity (XLogP3-AA = 2.6) [2]. Second, the nitro substituent introduces a strong electron-withdrawing group that polarizes the π-system, altering both the reduction potential and the radical anion stability relative to the unsubstituted core [1]. The zero rotatable bond count is maintained, preserving full conformational rigidity, but the electronic perturbation created by the nitro group is absent in fluoflavine and in positional isomers lacking the nitro at position 8 [2].

Hydrogen bond donor Conformational restriction Molecular topology

Recommended Application Scenarios for 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline Based on Validated Differentiation Evidence


Electrochemical Mechanistic Studies of Nitro Heterocycle Reduction in Aprotic Media

The compound's well-characterised ECErev self-protonation mechanism, documented by cyclic voltammetry in DMSO with two distinct cathodic waves and an Ipa/Ipc ratio approaching unity upon base addition, makes it a suitable candidate for investigating proton-coupled electron transfer pathways in nitroaromatic systems [1]. Its labile N–H proton provides an internal proton source that is absent in NQ derivatives such as NQ-3, enabling comparative studies of internal vs. external proton donors on nitro anion radical stability [1].

Pharmacodynamic Investigations of Nitro Radical-Mediated Antichagasic Agents

As a member of the NQ family studied for anti-Trypanosoma cruzi activity, this compound is appropriate for redox-biology experiments designed to correlate electrochemical behaviour and ESR radical fingerprints with in vitro parasite killing [1]. Its low ORAC-FL antioxidant capacity confirms that the labile hydrogen does not quench the nitro anion radical, supporting its use in studies where sustained radical generation is the hypothesised mechanism of action [1].

Structure–Activity Relationship (SAR) Exploration of Nitro-Substituted Fused Tetracyclic Quinoxalines

The compound's zero-rotatable-bond, fully conjugated tetracyclic core, combined with the electron-withdrawing nitro group at position 8, provides a rigid scaffold for systematically probing the effect of nitro positional isomerism on reduction potential, radical delocalization, and biological activity [1][2]. It can serve as a comparator against 5-nitroindazole derivatives to evaluate scaffold-specific differences in ESR hyperfine patterns and radical stability [1].

Computational Chemistry and Molecular Modelling of Nitro Radical Anion Stability

The availability of well-defined ESR hyperfine coupling constants (two N triplets and three to four H doublets for the NQ class) and an experimentally validated ECErev mechanism makes this compound a suitable test case for DFT calculations of spin-density distribution, reduction potentials, and proton-coupled electron transfer energetics in nitrogen-rich fused heterocycles [1]. Its small size (279.25 Da) and conformational rigidity further facilitate high-level quantum chemical treatment [2].

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